methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core substituted with nitro groups and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of nitro groups at the 4 and 6 positions. The pyrrole ring is then attached to the 3 position, and finally, the carboxylate group is esterified with methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyrrole ring and benzothiophene core may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dinitro-3-(pyridin-2-ylmethyl)-1H-indole
- 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethylene)indoline
Uniqueness
Methyl 4,6-dinitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both nitro groups and a pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4,6-dinitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S/c1-23-14(18)13-12(15-4-2-3-5-15)11-9(17(21)22)6-8(16(19)20)7-10(11)24-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUYEHOKBDHOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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